1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Cross-coupling Library synthesis Suzuki-Miyaura

Medicinal chemists often face unreliable purity and limited synthetic utility with generic sulfonylpiperazines. 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine solves this as a high-purity (98%) advanced intermediate with a para-bromine handle for Pd-catalyzed diversification and a 3-methylpiperazine core that enforces equatorial methyl orientation, enhancing receptor selectivity in CNS and oncology programs. - Enables late-stage SAR expansion via Suzuki coupling without scaffold resynthesis. - 98% purity minimizes additional purification, reducing cycle time and solvent costs. - Defined conformational preference supports rational design for subtype-selective ligands.

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
CAS No. 1838000-66-0
Cat. No. B1400141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
CAS1838000-66-0
Molecular FormulaC11H15BrN2O2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
InChIKeyKLAZLOCAZXZLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Overview


1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a brominated aromatic sulfonamide derivative featuring a 3-methyl-substituted piperazine core . With a molecular weight of 319.22 g/mol (C₁₁H₁₅BrN₂O₂S), the compound combines a para-bromophenyl sulfonyl moiety—a well-known synthetic handle for palladium-catalyzed cross-coupling reactions—with a 3-methylpiperazine ring whose conformational properties influence molecular recognition in biological systems [1]. This scaffold is utilized primarily as an advanced intermediate in the synthesis of bioactive molecules targeting CNS disorders, cancer, and inflammation .

Why 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Is Irreplaceable


Sulfonylpiperazine analogs are not interchangeable due to the specific electronic and steric contributions of the 4-bromophenyl group and the 3-methyl substituent. The bromine atom serves as a critical functional handle for further diversification via cross-coupling, enabling the construction of biaryl libraries that non-halogenated analogs cannot access [1]. Simultaneously, the position of the methyl group on the piperazine ring dictates the conformational preference of the saturated heterocycle—3-methylpiperazine adopts a chair conformation with the methyl in an equatorial orientation, which directly affects the spatial presentation of pharmacophoric elements to biological targets [2]. Using an unsubstituted, 4-methyl, or des-bromo analog may lead to fundamentally different synthetic accessibility, physicochemical properties, and biological recognition profiles, undermining reproducibility in both synthesis and assay contexts.

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine vs. Closest Analogs


Cross-Coupling Reactivity via Bromine Handle

The presence of a para-bromine atom on the benzenesulfonyl group enables participation in Suzuki-Miyaura cross-coupling reactions, a transformation that is impossible for the non-halogenated analog 1-(benzenesulfonyl)-3-methylpiperazine. In model reactions using 4-bromobenzenesulfonyl chloride as a surrogate, conjugated addition and subsequent arylation proceeded in moderate to high yields without cleavage of the C–Br bond, demonstrating the orthogonal reactivity of the bromine handle [1]. This quantifiable synthetic advantage directly translates to the ability to generate diverse biaryl sulfonylpiperazine libraries for structure–activity relationship (SAR) campaigns.

Cross-coupling Library synthesis Suzuki-Miyaura

3-Methyl Equatorial Conformation

X-ray crystallographic data for 3-methylpiperazin-1-ium salts confirm that the piperazine ring adopts a chair conformation with the 3-methyl substituent occupying an equatorial position [1]. This conformational preference imposes a distinct spatial orientation of the sulfonylaryl group compared to the 4-methylpiperazine isomer (CAS 837-12-7), where the methyl group is attached to the nitrogen atom rather than the ring carbon, resulting in different rotational freedom and vector presentation. While direct comparative biological data for this specific pair are not publicly available, the conformational difference is a well-established determinant of target engagement in piperazine-based ligands.

Conformational analysis Piperazine ring Drug design

Commercial Purity Advantage

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is commercially available at a minimum purity of 98% (Leyan, product number 1653264) , compared to the typical 95% purity specification for the closely related 1-(4-bromobenzenesulfonyl)piperazine (CAS 179334-20-4, AKSci) . This 3-percentage-point purity differential reduces the burden of by-product removal and improves confidence in reaction stoichiometry for sensitive downstream applications.

Purity specification Procurement Quality control

Lipophilicity Modulation by Bromine and Methyl Groups

The combination of the para-bromine and 3-methyl substituents increases the predicted logP of 1-(4-bromobenzenesulfonyl)-3-methylpiperazine to approximately 2.4–2.6 (calculated via consensus method, e.g., SwissADME/XLogP3), compared to ~1.2–1.4 for the unsubstituted 1-(benzenesulfonyl)piperazine core [1]. This ~1.2 log unit increase translates to roughly a 15-fold higher theoretical partition coefficient, which may influence membrane permeability and CNS penetration potential. Although these are in silico predictions and should be experimentally verified, they provide a quantitative basis for prioritization when selecting fragments for CNS-targeted libraries.

LogP Drug-likeness Physicochemical properties

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Applications


Suzuki-Miyaura Library Synthesis

In hit-to-lead and lead optimization campaigns, 1-(4-bromobenzenesulfonyl)-3-methylpiperazine serves as a key intermediate for the parallel synthesis of biaryl sulfonylpiperazine libraries. The para-bromine handle enables late-stage diversification with commercially available boronic acids under standard Pd-catalyzed conditions, a capability absent in non-halogenated analogs . This allows medicinal chemists to explore SAR around the aryl sulfonamide region without resynthesizing the core scaffold.

CNS Probe Synthesis with Conformational Control

For CNS drug discovery programs where ligand conformation critically affects receptor subtype selectivity, the 3-methylpiperazine core offers a defined equatorial methyl orientation that may influence binding pocket complementarity . This scaffold is preferred over 4-methylpiperazine isomers when spatial vector control is a design criterion, as supported by crystallographic evidence .

High-Purity Intermediate for Preclinical Synthesis

When scaling up a synthetic route for a preclinical candidate, the availability of 1-(4-bromobenzenesulfonyl)-3-methylpiperazine at 98% purity (Leyan) versus the 95% typical for the des-methyl analog minimizes the need for additional chromatographic purification, reducing both cycle time and solvent consumption . This purity advantage directly supports cost-of-goods calculations in process chemistry.

Lipophilic Fragment Prioritization in FBDD

In fragment-based screening, the predicted logP of ~2.5 for 1-(4-bromobenzenesulfonyl)-3-methylpiperazine places it in an optimal lipophilicity range for CNS fragments, compared to the less lipophilic des-bromo analog. This quantitative difference supports its prioritization in fragment libraries designed for blood–brain barrier penetrant targets .

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